SHVO/'S CATALYST

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

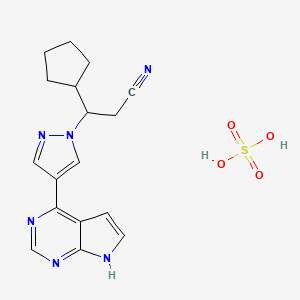

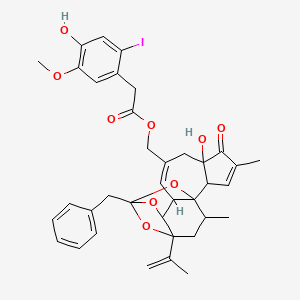

Shvo's catalyst, a diruthenium complex, is recognized for its robustness in catalyzing a wide range of homogeneous reactions. Its efficacy stems from the dissociation into two monomeric ruthenium species under thermal conditions in solution, enabling it to facilitate various oxidation, reduction, and dynamic kinetic resolution processes (Karvembu, Prabhakaran, & Natarajan, 2005).

Synthesis Analysis

Shvo's catalyst is synthesized through a process that allows it to participate in hydrogen transfer reactions, without requiring activation by a base. Its application extends to the transfer hydrogenation of ketones, imines, and the transfer dehydrogenation of alcohols and amines, showcasing its mild yet efficient catalytic properties (Warner, Casey, & Bäckvall, 2011).

Molecular Structure Analysis

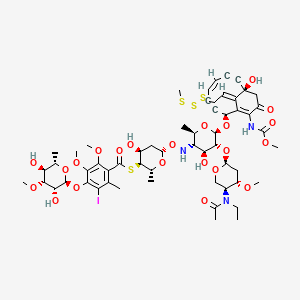

The molecular structure of Shvo's catalyst includes a ruthenium center with a hydride bonded to the metal and a proton bonded to a ligand, facilitating a bifunctional approach to catalysis. This structure supports efficient hydrogen transfer mechanisms, whether through a concerted or stepwise path, for various substrates including ketones, imines, and N-heterocycles (Eisenstein & Crabtree, 2013).

Chemical Reactions and Properties

Shvo's catalyst is versatile, engaging in hydrogenation of aldehydes and ketones under relatively low hydrogen pressure and room temperature conditions, contrasting with other catalysts that require higher temperatures or pressures. Its mechanism includes rapid and reversible hydrogen bond formation with the substrate's oxygen, followed by a slower transfer of both proton and hydride (Casey & Guan, 2012).

Physical Properties Analysis

The physical properties of Shvo's catalyst, particularly its solubility and stability under various conditions, play a crucial role in its catalytic efficiency. Its structure, capable of forming a dihydrogen-bonded dimer in solid state, contributes to its robustness in facilitating reactions under diverse thermal and solvent conditions (Gusev & Spasyuk, 2018).

Chemical Properties Analysis

The chemical properties of Shvo's catalyst, including its reactivity towards different functional groups and its ability to catalyze reactions under mild conditions, highlight its versatility. Its bifunctional mechanism, involving both a hydride and a proton, enables effective hydrogenation and transfer hydrogenation processes, making it a valuable tool in organic synthesis and industrial applications (Horváth & He, 2017).

科学研究应用

-

Catalytic Asymmetric Synthesis

- Shvo’s Catalyst has found numerous applications in catalytic asymmetric synthesis . It is particularly successful in kinetic resolutions and hence are manufactured on a commercial scale .

- The Shvo catalyst dissociates into the catalytically active 16-electron species and 18-electron complex under thermal conditions .

- The nature of acyl donor is critical to take into account for successful chemoenzymatic dynamic kinetic resolution (DKR), and certain aryl esters are efficient acyl donors in the DKR of several alcohols .

-

Reduction of Aldehydes and Ketones to Alcohols

-

Bimolecular Disproportionation Reaction of Aldehydes to Esters

-

Isomerization of Allylic Alcohols

-

Oxidation of Alcohols

-

Hydrogenation of Polar Functional Groups

-

Enzyme-Mediated Kinetic Resolution

- Shvo’s Catalyst has been used in enzyme-mediated kinetic resolution . This process is important in catalytic asymmetric synthesis .

- Dynamic kinetic resolution (DKR) is a method that circumvents the 50% yield limitation of conventional kinetic resolution by epimerizing the slow-reacting enantiomer concurrently with the kinetic resolution .

- In this process, one enantiomer of the epimerized substrate is converted faster to the product (e.g., by transesterification) by the enzyme, and the yield can theoretically be increased to 100% .

-

Chemoenzymatic Dynamic Kinetic Resolution (DKR)

-

Tandem Aldol-Deracemization-Transesterification Reaction

-

Intramolecular Reactions

-

Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Various Substrates

-

Tandem Aldol-Deracemization-Transesterification Reaction Sequence

未来方向

The Shvo catalyst has been used in various hydrogen transfer reactions . It is very mild to use since no activation by base is required in the transfer hydrogenation of ketones or imines or in the transfer dehydrogenation of alcohols and amines . The Shvo catalyst has also been used as an efficient racemization catalyst for alcohols and amines . Many applications of the racemization reaction are found in the combination with enzymatic resolution leading to a dynamic kinetic resolution (DKR) . The mechanistic insights from these works may be extended to provide a general description of the chemistry of the Shvo’s catalyst feeding further bio-based molecules .

属性

InChI |

InChI=1S/C29H21O.C29H20O.4CO.2Ru/c2*30-29-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(29)24-19-11-4-12-20-24;4*1-2;;/h1-20,30H;1-20H;;;;;; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYADOKFHMFDLJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)C2=C(C(=O)C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.C1=CC=C(C=C1)[C]2[C]([C]([C]([C]2C3=CC=CC=C3)O)C4=CC=CC=C4)C5=CC=CC=C5.[Ru].[Ru] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H41O6Ru2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1084.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Hydroxytetraphenylcyclopentadienyl(tetraphenyl-2,4-cyclopentadien-1-one)-MU-hydrotetracarbonyldiruthenium(II) | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[1-[(2-Aminophenyl)imino]ethyl]-1,6-dihydroxy-4-methyl-2(1H)-pyridinone](/img/structure/B1139409.png)

![N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B1139415.png)

![4-(1,3-Dihydroxypropan-2-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B1139422.png)

![5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine](/img/structure/B1139426.png)